Cas no 1176562-05-2 (3-(3-chloro-4-hydroxyphenyl)benzaldehyde)
3-(3-chloro-4-hydroxyphenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(3-chloro-4-hydroxyphenyl)benzaldehyde
- 2-CHLORO-4-(3-FORMYLPHENYL)PHENOL
- EN300-330540
- DTXSID80653492
- CS-0353968
- 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
- 1176562-05-2
- 3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- MFCD11895870
- A1-12639
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- MDL: MFCD11895870
- Inchi: 1S/C13H9ClO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H
- InChI Key: HKTJYZXJEKINNA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC=C(C=O)C=1)O
Computed Properties
- Exact Mass: 232.0291072g/mol
- Monoisotopic Mass: 232.0291072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.3Ų
3-(3-chloro-4-hydroxyphenyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB321642-5 g |
2-Chloro-4-(3-formylphenyl)phenol, 95%; . |
1176562-05-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| Enamine | EN300-330540-0.05g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 0.05g |
$768.0 | 2023-09-04 | ||
| Enamine | EN300-330540-0.1g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 0.1g |
$804.0 | 2023-09-04 | ||
| Enamine | EN300-330540-0.25g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 0.25g |
$840.0 | 2023-09-04 | ||
| Enamine | EN300-330540-0.5g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 0.5g |
$877.0 | 2023-09-04 | ||
| Enamine | EN300-330540-1.0g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-330540-2.5g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 2.5g |
$1791.0 | 2023-09-04 | ||
| Enamine | EN300-330540-5.0g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 5.0g |
$2277.0 | 2023-02-22 | ||
| Enamine | EN300-330540-10.0g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 10.0g |
$3376.0 | 2023-02-22 | ||
| Enamine | EN300-330540-1g |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde |
1176562-05-2 | 1g |
$914.0 | 2023-09-04 |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde Suppliers
3-(3-chloro-4-hydroxyphenyl)benzaldehyde Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-(3-chloro-4-hydroxyphenyl)benzaldehyde
Comprehensive Analysis of 3-(3-chloro-4-hydroxyphenyl)benzaldehyde (CAS No. 1176562-05-2): Properties, Applications, and Industry Trends
3-(3-chloro-4-hydroxyphenyl)benzaldehyde (CAS No. 1176562-05-2) is a specialized organic compound gaining attention in pharmaceutical and material science research. This chlorinated benzaldehyde derivative features a unique molecular structure combining a hydroxyphenyl group with a benzaldehyde core, making it valuable for synthesizing advanced intermediates. Its CAS registry number 1176562-05-2 ensures precise identification in global chemical databases, while the systematic name reflects its IUPAC nomenclature compliance.
Recent studies highlight the compound's role in developing non-toxic antimicrobial agents, aligning with the growing demand for eco-friendly biocides. Researchers are investigating its potential as a building block for UV-stable polymers, particularly in sustainable packaging materials – a hot topic in 2024 as industries seek alternatives to conventional plastics. The presence of both hydroxyl and aldehyde functional groups enables diverse chemical modifications, making it versatile for custom synthesis projects.
Analytical characterization reveals that 3-(3-chloro-4-hydroxyphenyl)benzaldehyde exhibits excellent thermal stability up to 240°C, with solubility profiles favoring polar organic solvents. These properties address common search queries about "high-temperature stable aldehydes" and "solvent compatibility for specialty chemicals". The compound's molecular weight 246.66 g/mol and crystalline form make it suitable for precise formulation work, a key consideration for researchers comparing "exact-weight chemical reagents".
In pharmaceutical applications, this compound serves as a precursor for non-steroidal anti-inflammatory drug (NSAID) analogs, with patent literature suggesting its utility in developing next-generation COX-2 inhibitors. This connects to trending searches about "safer pain management compounds" and "novel anti-inflammatory scaffolds". Its chloro-hydroxyphenyl moiety demonstrates interesting structure-activity relationships in preliminary bioassays, though comprehensive toxicological data remains an active research area.
The material science sector utilizes CAS 1176562-05-2 in designing liquid crystal displays (LCDs) and organic semiconductors, responding to industry demands for "high-performance electronic materials". Its conjugated aromatic system enables electron delocalization, a property frequently searched in relation to "conductive organic compounds". Manufacturers value its consistent purity grade (>98%) for sensitive electronic applications where impurities affect performance.
Environmental considerations position this compound favorably compared to traditional halogenated aromatics, with biodegradation studies showing promising results under specific conditions. This addresses growing concerns about "green chemistry alternatives" and "sustainable halogen compounds" – search terms gaining traction among environmentally conscious researchers. The hydroxyl group enhances water solubility compared to fully chlorinated analogs, improving its environmental fate profile.
Quality control protocols for 3-(3-chloro-4-hydroxyphenyl)benzaldehyde emphasize HPLC analysis and spectroscopic verification (FTIR, NMR), topics frequently searched by quality assurance professionals. The compound's distinct UV-Vis absorption maxima at 278 nm facilitates analytical monitoring, making it suitable for "chromatography reference standards" – another trending search phrase in analytical chemistry circles.
Future research directions may explore its potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), addressing the surge in searches for "porous material precursors". The balanced lipophilicity (LogP ≈ 3.2) of this compound also makes it interesting for drug delivery system development, particularly in "blood-brain barrier penetration" studies that dominate neuropharmacology searches.
Handling recommendations include standard laboratory precautions for aromatic aldehydes, with proper ventilation and personal protective equipment. These safety aspects respond to frequent queries about "handling aromatic aldehydes safely" while avoiding classification as hazardous substances. Storage at 2-8°C under inert atmosphere maintains stability, information crucial for purchasers comparing "chemical storage conditions".
The global market for functionalized benzaldehydes like CAS 1176562-05-2 is projected to grow at 6.8% CAGR through 2030, driven by demand from Asia-Pacific pharmaceutical hubs. This statistical insight connects to commercial searches about "specialty chemicals market trends". Current pricing reflects its research-grade status, with bulk availability responding to inquiries about "scale-up synthesis" possibilities for industrial applications.
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